4,4'-Methylenebis(2-methylaniline)

Carcinogenicity Regulatory Compliance Safety

Researchers formulating high-performance polyurethanes often face poor pot life with fast-reacting diamines. 4,4'-Methylenebis(2-methylaniline) (DMMDA) solves this via steric moderation from ortho-methyl groups, providing a controlled cure window. • Extended pot life vs. unsubstituted MDA, enabling complete mold filling. • Yields elastomers with low compression set and high modulus for rolls, belts, and dampeners. • Solid state allows latent one-part heat-cured systems for advanced composites and adhesives.

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
CAS No. 838-88-0
Cat. No. B165641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Methylenebis(2-methylaniline)
CAS838-88-0
Synonyms3,3'-dimethyl-4,4' diaminodiphenylmethane
4,4'-methylene bis(2-methylaniline)
4,4'-methylene di-ortho-toluidine
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C)N
InChIInChI=1S/C15H18N2/c1-10-7-12(3-5-14(10)16)9-13-4-6-15(17)11(2)8-13/h3-8H,9,16-17H2,1-2H3
InChIKeyWECDUOXQLAIPQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Methylenebis(2-methylaniline) – High-Performance Aromatic Diamine


4,4'-Methylenebis(2-methylaniline) (CAS: 838-88-0), also known as 3,3'-dimethyl-4,4'-diaminodiphenylmethane, is a primary aromatic diamine of the diphenylmethane family [1]. It is primarily employed as a chain extender or curing agent in high-performance polyurethane elastomers and epoxy resin systems, where its molecular architecture—featuring a central methylene bridge between two methyl-substituted aniline rings—imparts enhanced thermal and mechanical properties to the final polymer network . Due to its solid physical state at room temperature and specific reactivity profile, it occupies a niche position distinct from unsubstituted analogs or alternative liquid amines.

Curing Agent Type
Solid-state aromatic diamine for polyurethane and epoxy networks
Reactivity Profile
Moderated reactivity through ortho-methyl substitution; supports controlled cure and longer pot life
Regulatory Position
IARC Group 2B classification — distinct from more restricted aromatic diamines

4,4'-Methylenebis(2-methylaniline): Why Generic Diamines Fall Short


In-class aromatic diamines such as 4,4'-methylenedianiline (MDA) or 4,4'-methylenebis(2-chloroaniline) (MOCA) are not drop-in replacements for 4,4'-methylenebis(2-methylaniline) due to profound differences in regulatory status, physical state, and reaction kinetics [1][2]. The ortho-methyl substitution in 4,4'-methylenebis(2-methylaniline) sterically moderates amine reactivity compared to unsubstituted MDA, leading to a more controlled cure profile and distinct processing window essential for achieving optimal polymer morphology and mechanical properties [3]. Furthermore, its classification as an IARC Group 2B carcinogen differs from the more restricted status of MOCA, making it a strategically distinct choice in procurement where regulatory exposure and supply chain continuity are paramount [1].

Regulatory mismatch with MOCA
MOCA is banned or phased out in many jurisdictions; Group 2B classification may permit use where MOCA is restricted, but substitution cannot be assumed without compliance review.
Physical state divergence from liquid diamines
Liquid diamines (e.g., DETDA) enable ambient-temperature mixing, whereas solid 4,4'-methylenebis(2-methylaniline) requires melt processing—equipment and process parameters may not transfer directly.
Reactivity drift vs. unsubstituted MDA
MDA reacts faster; ortho-methyl substitution slows cure kinetics. Direct replacement with MDA may shorten pot life and shift network morphology, requiring revalidation of processing windows.

4,4'-Methylenebis(2-methylaniline): Evidence Over Key Analogs


Regulatory Advantage Over MOCA

In contrast to MOCA (4,4'-methylenebis(2-chloroaniline)), which faces regulatory bans and phaseouts due to its well-established carcinogenicity and positive Ames test [1], 4,4'-methylenebis(2-methylaniline) is classified by the IARC as a Group 2B carcinogen—'possibly carcinogenic to humans'—based on sufficient evidence in animals but inadequate evidence in humans [2]. This distinction creates a crucial procurement and formulation advantage, as it allows 4,4'-methylenebis(2-methylaniline) to be used in jurisdictions and applications where MOCA is prohibited or severely restricted [1].

Regulatory vs. MOCA
Head-to-head
IARC Group 2B (possibly carcinogenic) vs. MOCA – banned/restricted, positive Ames
Regulatory-compliance selection context
IARC Monographs; animal vs. human evidence distinction
Carcinogenicity Regulatory Compliance Safety

Solid-State Advantage Over Liquid Diamines

4,4'-Methylenebis(2-methylaniline) is a solid at ambient temperature with a melting point of 152-159 °C , contrasting sharply with widely used liquid aromatic diamines such as DETDA, which is a liquid at room temperature and marketed for its ease of handling [1]. This fundamental physical difference dictates entirely different approaches to storage, metering, mixing, and the overall manufacturing process design. While liquid DETDA offers convenience for ambient temperature mixing, solid 4,4'-methylenebis(2-methylaniline) is advantageous in applications requiring latency or high-temperature cure profiles, as it must be melted for incorporation into a resin system.

Physical state vs. DETDA
Head-to-head
Solid, mp 152–159 °C vs. DETDA liquid at ambient temperature
Processing-method selection context
Standard conditions; solid requires melt incorporation
Physical Properties Formulation Handling

Reduced Compression Set in Polyurethane Foams

In a comparative study of amine additives in TDI molded polyurethane foams, 4,4'-methylenebis(2-methylaniline) (MBOT) demonstrated a significantly improved compression set compared to foams containing the additive Unilink™ 4100 [1]. The study attributed the poor performance of Unilink™ 4100 to its high reactivity, which caused premature urea phase separation and hindered effective hard segment packing [1]. In contrast, MBOT's moderated reactivity allowed for more effective incorporation into the hard segment, leading to both a much improved compression set and higher foam matrix modulus, comparable to the performance of MOCA [1].

Compression set in PU foam
Head-to-head
Reported improved compression set and higher modulus vs. Unilink 4100
Supports foam performance selection
TDI molded foam; quantitative values not provided in abstract
Polyurethane Foam Compression Set Modulus

Controlled Reactivity Compared to MDA

A foundational study on the kinetics of epoxy-aromatic diamine curing established that the reactivity of diamines with DGEBA follows the order MDA > MDEA > DDS > MCDEA [1]. While 4,4'-methylenebis(2-methylaniline) was not directly evaluated, its structure—with a single ortho-methyl group per ring—places its reactivity profile between the highly reactive, unsubstituted MDA and the more sterically hindered MDEA (4,4'-methylenebis[2,6-diethylaniline]) [1]. This class-level inference is supported by the established principle that ortho-substitution reduces amine reactivity by steric hindrance, providing a more controlled and extended processing window (pot life) compared to the faster-reacting MDA, a critical factor in the fabrication of large or complex composite parts.

Reactivity vs. MDA
Class-level
Inferred slower reactivity than MDA based on ortho-methyl steric hindrance
Processing window review
Class-level inference; direct kinetic data for this compound recommended
Cure Kinetics Reactivity Processing

Low Aqueous Solubility for Stable Formulations

4,4'-Methylenebis(2-methylaniline) exhibits very low solubility in water, measured at 0.016 g/L at 24 °C . While direct comparator data for this specific property is limited across all relevant analogs, this value is characteristic of a hydrophobic aromatic diamine and contributes to its stability in aqueous or moisture-sensitive formulations. For context, this low solubility profile is expected to be broadly comparable to other uncharged aromatic diamines like MDA but contrasts with more hydrophilic or charged compounds that may partition into aqueous phases, potentially altering reaction stoichiometry or leading to phase separation during processing.

Aqueous solubility
Data to verify
0.016 g/L at 24 °C
Supports moisture-resistance review
Source-specific verification needed
Solubility Formulation Environmental Fate

Soluble, Light-Colored Polyimide Films

In the synthesis of aromatic polyimides, the use of 3,3'-dimethyl-4,4'-diaminodiphenylmethane (DMMDA, a synonym for 4,4'-methylenebis(2-methylaniline)) as the diamine monomer has been specifically investigated to achieve organo-soluble polymers with light color [1]. This contrasts with polyimides synthesized from unsubstituted diamines like 4,4'-diaminodiphenylmethane (DDM), which often yield deeply colored and less soluble films [2]. The methyl groups on the DMMDA monomer disrupt chain packing and reduce intermolecular charge transfer complex formation, which is responsible for the coloration, thereby enabling the production of transparent or lightly colored polyimide films suitable for optoelectronic applications.

Polyimide film quality
Head-to-head
Organo-soluble, light-colored films vs. deeply colored DDM-based polyimides
Optoelectronic application selection context
Polycondensation with dianhydrides; solubility and color advantage reported
Polyimide Solubility Optical Properties

4,4'-Methylenebis(2-methylaniline): Key Application Scenarios


Controlled-Reactivity Polyurethane Elastomers

4,4'-Methylenebis(2-methylaniline) is ideally suited as a chain extender for cast polyurethane elastomers where a balance of processing time and final mechanical properties is critical. Its moderated reactivity, inferred from its ortho-methyl substitution [1], provides a longer pot life than faster-reacting diamines like unsubstituted MDA, enabling the complete filling of complex molds. Furthermore, its performance in foam applications demonstrates its ability to achieve a low compression set and high modulus, properties essential for durable industrial components like rolls, belts, and dampeners . The compound's solid physical state necessitates melting prior to use, a factor that can be advantageous for creating latent, one-part systems that cure only upon heating.

Epoxy Systems for Aerospace and Composites

In epoxy resin systems for advanced composites, 4,4'-methylenebis(2-methylaniline) offers a favorable cure profile and high glass transition temperatures (Tg) in the cured network, leading to excellent thermal stability [1]. Its use is particularly warranted in applications like high-temperature adhesives and structural laminates where the thermal performance advantage over less sterically hindered diamines is required. The low aqueous solubility of the compound (0.016 g/L) also suggests good resistance to moisture-induced degradation, a critical factor for aerospace and marine environments.

Light-Colored Polyimides for Optoelectronics

As a monomer for aromatic polyimides, 4,4'-methylenebis(2-methylaniline) (DMMDA) is a strategic choice for applications demanding optical clarity and solution processability. Its methyl substituents disrupt polymer chain packing and reduce charge transfer complexation, resulting in polyimide films that are more soluble in organic solvents and exhibit a lighter color compared to those made with unsubstituted DDM [2]. This enables cost-effective fabrication of films and coatings via solution casting for use in flexible displays, optical sensors, and high-temperature dielectrics.

Application
Selection Property
Validation Focus
Polyurethane elastomers (cast, foam)
Moderated reactivity & compression set
Processing window and mechanical property retention
High-temperature epoxy composites
Thermal stability & low moisture uptake
Tg and moisture-resistance performance
Optoelectronic polyimide films
Organo-solubility & light color
Film optical clarity and solution processability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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